2,6-Dichloroheptan-4-ol

Description

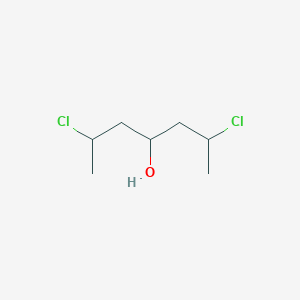

2,6-Dichloroheptan-4-ol (C₇H₁₄Cl₂O) is a chlorinated secondary alcohol characterized by a seven-carbon heptane backbone with chlorine atoms at the 2nd and 6th positions and a hydroxyl (-OH) group at the 4th position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced stability from chlorine substituents.

Properties

CAS No. |

113569-09-8 |

|---|---|

Molecular Formula |

C7H14Cl2O |

Molecular Weight |

185.09 g/mol |

IUPAC Name |

2,6-dichloroheptan-4-ol |

InChI |

InChI=1S/C7H14Cl2O/c1-5(8)3-7(10)4-6(2)9/h5-7,10H,3-4H2,1-2H3 |

InChI Key |

DKVCEQNCIARGFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CC(C)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroheptan-4-ol can be achieved through various methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For instance, starting with heptane, a series of controlled chlorination and hydroxylation reactions can be employed to introduce the chlorine atoms and hydroxyl group at the specified positions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroheptan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of heptan-4-ol.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.

Major Products Formed:

Oxidation: Formation of 2,6-dichloroheptan-4-one or 2,6-dichloroheptanal.

Reduction: Formation of heptan-4-ol.

Substitution: Formation of 2,6-dihydroxyheptan-4-ol or 2,6-diaminoheptan-4-ol.

Scientific Research Applications

2,6-Dichloroheptan-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving chlorinated alcohols and their effects on biological systems.

Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloroheptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can influence the compound’s reactivity and its ability to penetrate cell membranes. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,6-Dichloroheptan-4-ol with two structurally related compounds from the evidence:

Key Observations:

- Functional Group Differences : The hydroxyl group in this compound contrasts with the amide and ketone groups in the analogs, leading to divergent reactivity. For example, the alcohol may undergo esterification or oxidation, while the amide in N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is more resistant to nucleophilic attack .

- Polarity and Solubility: The alcohol’s -OH group enhances hydrogen bonding, likely increasing water solubility compared to the aromatic acetamide and chromenone derivatives.

Physicochemical and Reactivity Trends

Boiling Points and Stability

- Chlorinated aliphatic alcohols like this compound typically exhibit higher boiling points than non-polar analogs due to hydrogen bonding. However, its boiling point is expected to be lower than that of the aromatic acetamide (314.59 g/mol) due to the latter’s larger molecular weight and rigid structure .

- The electron-withdrawing chlorine atoms in all three compounds stabilize the molecules against thermal degradation, though aromatic systems (e.g., chromenone) may show greater resonance stabilization .

Spectroscopic and Computational Data

While direct data for this compound is unavailable, insights from analogs include:

- NMR : The acetamide derivative shows characteristic amide proton signals near δ 8-10 ppm, whereas the alcohol’s -OH proton would appear broadly around δ 1-5 ppm .

- DFT Studies: Chromenone derivatives exhibit intramolecular charge transfer, which could differ in aliphatic alcohols due to reduced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.